molecular formula C11H13NO B8781853 3-(1H-Indol-2-YL)propan-1-OL

3-(1H-Indol-2-YL)propan-1-OL

Cat. No. B8781853
M. Wt: 175.23 g/mol
InChI Key: DEEDFKRYGMJPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951848B2

Procedure details

5-((E)-2-Methoxycarbonyl-vinyl)-2-methyl-1H-indole-3-carboxylic acid benzyl ester (0.200 g, 0.573 mmol, 1 eq) was suspended in dry THF (10 mL) under Ar. Methanol (0.116 mL, 2.87 mmol, 5.0 eq) was added followed by cooling to 4° C. and the addition of lithium borohydride (1.40 mL of 2 M, 2.87 mmol, 5.0 eq). The reaction mixture was stirred and allowed to warm to room temperature, then heated to reflux. The reaction was followed by TLC (CH2Cl2/MeOH 9/1). After 24 hours, the reaction was quenched with brine and extracted with ethyl acetate (3×). The combined organic extracts were washed with brine and dried over Na2SO4. After removing the solvent, the residue was loaded on silica gel and chromatographed, eluting with CH2Cl2/MeOH 9/1. 0.149 g (81% yield) of the indole-propanol was obtained as a white solid, with some contamination by the E-allylic alcohol (20%-30%).
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.116 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
81%

Identifiers

REACTION_CXSMILES
C(OC([C:11]1[C:19]2[C:14](=[CH:15][CH:16]=[C:17](/C=C/C(OC)=O)[CH:18]=2)[NH:13][C:12]=1[CH3:26])=O)C1C=CC=CC=1.CO.[BH4-].[Li+].CCCCCC.[C:37](OCC)(=[O:39])[CH3:38]>C1COCC1>[NH:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=[C:12]1[CH2:26][CH2:38][CH2:37][OH:39] |f:2.3,4.5|

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1=C(NC2=CC=C(C=C12)\C=C\C(=O)OC)C
Step Three
Name
Quantity
0.116 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
[BH4-].[Li+]
Step Five
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with CH2Cl2/MeOH 9/1

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.149 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.